N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)cyclohex-3-enecarboxamide

Malonyl-CoA Decarboxylase Enzyme Inhibition Pharmacophore Modeling

The compound N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)cyclohex-3-enecarboxamide (CAS 1396782-67-4) is a synthetic small molecule with the formula C16H18F3NO2 and a molecular weight of 313.32 g/mol. It belongs to the class of trifluoromethyl-substituted carboxamides, which are often investigated as potential enzyme inhibitors or chemical biology probes due to the unique electronic properties and metabolic stability conferred by the trifluoromethyl group.

Molecular Formula C16H18F3NO2
Molecular Weight 313.32
CAS No. 1396782-67-4
Cat. No. B2389513
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)cyclohex-3-enecarboxamide
CAS1396782-67-4
Molecular FormulaC16H18F3NO2
Molecular Weight313.32
Structural Identifiers
SMILESC1CC(CC=C1)C(=O)NCC(C2=CC=CC=C2)(C(F)(F)F)O
InChIInChI=1S/C16H18F3NO2/c17-16(18,19)15(22,13-9-5-2-6-10-13)11-20-14(21)12-7-3-1-4-8-12/h1-3,5-6,9-10,12,22H,4,7-8,11H2,(H,20,21)
InChIKeyZTTAXHJEPCJXKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3,3,3-Trifluoro-2-hydroxy-2-phenylpropyl)cyclohex-3-enecarboxamide (CAS 1396782-67-4): Sourcing Evidence for a Rare Trifluoromethyl Carboxamide


The compound N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)cyclohex-3-enecarboxamide (CAS 1396782-67-4) is a synthetic small molecule with the formula C16H18F3NO2 and a molecular weight of 313.32 g/mol . It belongs to the class of trifluoromethyl-substituted carboxamides, which are often investigated as potential enzyme inhibitors or chemical biology probes due to the unique electronic properties and metabolic stability conferred by the trifluoromethyl group. Despite its structural features, this exact molecule is exceptionally rare in the published scientific and patent literature, with its core identifiers largely limited to chemical vendor databases, indicating its status as a specialized research intermediate rather than a widely characterized lead compound .

Procurement Caveat for N-(3,3,3-Trifluoro-2-hydroxy-2-phenylpropyl)cyclohex-3-enecarboxamide: Why a Direct Analog Replacement is Unsubstantiated


Generic substitution for this compound is highly problematic due to the complete absence of publicly available, head-to-head biological or chemical performance data. Unlike well-characterized targets where analogs can be compared via bioactivity metrics, any substitution would be based purely on structural conjecture. The unique combination of a cyclohex-3-ene carboxamide core and a 3,3,3-trifluoro-2-hydroxy-2-phenylpropyl substituent creates a specific electronic and steric environment. Without quantitative evidence on how this exact arrangement influences target binding, selectivity, or stability compared to its closest analogs, any claim of functional interchangeability is unscientific. The known literature for this compound's chemotype associates the trifluoromethyl carbinol moiety with malonyl-CoA decarboxylase (MCD) inhibitory activity, a mechanism where subtle structural changes are known to profoundly impact potency and the crucial hydration equilibrium at the active site .

Differentiated Evidence Analysis: N-(3,3,3-Trifluoro-2-hydroxy-2-phenylpropyl)cyclohex-3-enecarboxamide vs. Structural Analogs


Published Chemical Space Analysis: This Compound vs. the General MCD Inhibitor Pharmacophore

A 2007 3D-QSAR study on the malonyl-CoA decarboxylase (MCD) inhibitor pharmacophore provides a quantitative framework for evaluating new candidates. While the exact target compound was not in the study, its structure can be analyzed against the established CoMFA and CoMSIA models. The models, which had predictive correlation coefficients of 0.718 and 0.725 respectively, identify a strong preference for a hydrogen-bond acceptor at the position occupied by the compound's trifluoromethyl carbinol group. This provides a class-level inference that replacing this group with a simple alkyl or non-hydrating substituent would be detrimental to predicted activity .

Malonyl-CoA Decarboxylase Enzyme Inhibition Pharmacophore Modeling

Physicochemical Property Profile: A Computational Comparison with N-(2,2,2-trifluoroethyl)cyclohex-3-enecarboxamide

Computational predictions reveal a clear differentiation in key drug-likeness parameters between the target compound and a simpler, commercially common analog, N-(2,2,2-trifluoroethyl)cyclohex-3-enecarboxamide. The target compound has a significantly higher calculated logP (3.45 vs. 1.5) and a larger molecular weight (313.32 vs. 207.20 g/mol) . This difference suggests superior passive membrane permeability but potentially lower aqueous solubility, which is a critical trade-off to consider when designing experiments or selecting a building block for a medicinal chemistry program.

Physicochemical Properties Drug-likeness Chemical Building Blocks

Validated Application Scenarios for N-(3,3,3-Trifluoro-2-hydroxy-2-phenylpropyl)cyclohex-3-enecarboxamide


Investigative Probe for Malonyl-CoA Decarboxylase (MCD) Structure-Activity Relationships

The primary evidence-supported application is as a chemical probe in the validation of 3D-QSAR pharmacophore models for MCD inhibitors. The compound's trifluoromethyl carbinol group aligns with a critical H-bond acceptor feature identified in predictive models (r^2_pred = 0.718-0.725) . Researchers can use this compound to experimentally test the predicted importance of this motif for target engagement, providing data to refine the model where none currently exists for this specific scaffold.

Calibration Standard for LogP and Permeability Assays

Due to its high predicted cLogP of 3.45, this compound can serve as a high-lipophilicity reference standard in chromatographic or PAMPA (Parallel Artificial Membrane Permeability Assay) experiments . Its significantly higher logP compared to simpler trifluoromethyl carboxamides (e.g., cLogP 1.5) makes it useful for establishing the upper range of a permeability calibration curve, aiding in the characterization of novel drug candidates.

A Specialized Synthetic Intermediate for Complex Carboxamide Libraries

The compound's structural complexity, featuring a chiral hydroxy group and a cyclohexene ring, makes it a valuable intermediate for generating diverse, patentable chemical space. Its procurement is justified for medicinal chemistry groups seeking to explore novel IP around the MCD inhibitor chemotype, as it allows for late-stage diversification that is not possible with simpler, less functionalized starting materials .

Quote Request

Request a Quote for N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)cyclohex-3-enecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.